molecular formula C5H9N B096296 2-Methylbutyronitrile CAS No. 18936-17-9

2-Methylbutyronitrile

Cat. No. B096296
CAS RN: 18936-17-9
M. Wt: 83.13 g/mol
InChI Key: RCEJCSULJQNRQQ-UHFFFAOYSA-N
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Description

2-Methylbutyronitrile is a chemical compound that has been studied in various contexts. While the provided papers do not directly describe 2-Methylbutyronitrile, they do provide insights into related compounds and their applications. For instance, 1,2-dibromo-2,4-dicyanobutane, a preservative structurally related to 2-Methylbutyronitrile, has been increasingly used in products such as moistened toilet tissues and cosmetics, leading to a re-evaluation of the frequency of sensitization in the Netherlands .

Synthesis Analysis

The synthesis of compounds related to 2-Methylbutyronitrile, such as 2,2'-azobis-(2-methylbutyronitrile), has been explored. A method for the determination of this compound by High-Performance Liquid Chromatography (HPLC) has been established, indicating its presence and relevance in chemical analysis . However, the specific synthesis methods for 2-Methylbutyronitrile itself are not detailed in the provided papers.

Molecular Structure Analysis

Conformational studies of structurally similar compounds to 2-Methylbutyronitrile, such as 2-methylbutyronitrile and 3-methyl-1-pentyne, have been conducted using vibrational spectroscopy and molecular mechanics. These studies have shown that these compounds can exist as a mixture of three conformers, with the most stable conformer having the two methyl groups trans to each other . This information can be extrapolated to suggest that 2-Methylbutyronitrile may also exhibit conformational isomerism.

Chemical Reactions Analysis

A computational study has been conducted on the reaction mechanism of 2,2-azobis(isobutyronitrile)-initiated oxidative cleavage of alkenes. The study employed density functional theory (DFT) and high-level coupled-cluster methods to demonstrate that the reaction does not proceed via the formation of a dioxetane ring under the reaction conditions. Instead, the reaction progresses over a specific radical pathway, and epoxide derivatives can be formed as intermediates . This provides insight into the reactivity of nitrile-containing compounds and their potential chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methylbutyronitrile are not directly discussed in the provided papers. However, the determination of related compounds like 2,2'-azobis-(2-methylbutyronitrile) by HPLC suggests that these compounds have distinct absorption characteristics, which can be detected and quantified using UV detection at 350 nm . This implies that 2-Methylbutyronitrile may also have specific physical and chemical properties that allow for its identification and quantification using similar analytical techniques.

Scientific Research Applications

  • Thermal Hazard Analysis : 2-Methylbutyronitrile, along with other azo compounds, has been analyzed for thermal hazards and incompatibilities using calorimetric approaches. These studies are crucial for safer process design and feasible optimization in chemical industries (Liu, Lin, Hou, & Shu, 2017).

  • Chemical Quantification : High-Performance Liquid Chromatography (HPLC) has been employed for the determination of 2-Methylbutyronitrile. This method is significant for accurate measurement and quality control in chemical processes (Li Chun-xia, 2010).

  • Conformational Studies : Research on the conformation of 2-Methylbutyronitrile has been conducted using vibrational spectroscopy and molecular mechanics. This is important for understanding the molecular structure and behavior of the compound (Crowder & Carlisle, 1991).

  • Spectroscopy in Astronomy : High-resolution rotational spectroscopy studies of 2-Methylbutyronitrile have been conducted, providing insights into molecular formations in the interstellar medium. This research is crucial for understanding chemical processes in space (Schlemmer et al., 2018).

  • Biological Studies : Studies have been conducted on the hydrolysis of 2-Methylbutyronitrile by Rhodococcus rhodochrous, demonstrating its biotransformation capabilities. This research is relevant for biotechnological applications and understanding enzymatic processes (Gradley, Deverson, & Knowles, 1994).

  • Thermal Reaction Evaluation : The thermal reaction of 2-Methylbutyronitrile has been evaluated using calorimetry, which is important for assessing the safety and stability of chemical compounds in industrial applications (Lin, Lin, Liu, & Shu, 2021).

Safety And Hazards

2-Methylbutyronitrile is classified as a flammable liquid and vapor . It is also toxic if swallowed, inhaled, or in contact with skin . It may be fatal if swallowed and enters airways . It is harmful to aquatic life with long-lasting effects . Therefore, it is advised to handle this compound with care, using personal protective equipment, and to avoid release to the environment .

properties

IUPAC Name

2-methylbutanenitrile
Source PubChem
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InChI

InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEJCSULJQNRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50871287
Record name 2-Methylbutanenitrile
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Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Mostly soluble in water (8.89 g/L at 25 deg C); [ChemIDplus]
Record name 2-Cyanobutane
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Vapor Pressure

10.3 [mmHg]
Record name 2-Cyanobutane
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Product Name

2-Methylbutyronitrile

CAS RN

18936-17-9
Record name 2-Methylbutyronitrile
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Record name 2-Methylbutanone cyanohydrin
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Record name 2-Methylbutanenitrile
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Record name 2-METHYLBUTYRONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
970
Citations
ML Gradley, CJF Deverson, CJ Knowles - Archives of microbiology, 1994 - Springer
… -(+)and R-(-)-2-methylbutyronitrile were estimated from Lineweaver Burk plots using substrate … ) were determined to be 0.108 and 0.031 gmol 2-methylbutyronitrile rain- 1 mg- 1 protein. …
Number of citations: 24 link.springer.com
Y Ge, H Wang, C Wang, C Wang, H Guan… - Advanced …, 2023 - Wiley Online Library
… Herein, a unique intermediate phase engineering strategy has been developed by simultaneously introducing 2,2‐azodi(2‐methylbutyronitrile) (AMBN) to both PbI 2 and ammonium …
Number of citations: 6 onlinelibrary.wiley.com
SH Liu, CR Cao, YC Lin, CM Shu - Journal of Thermal Analysis and …, 2018 - Springer
… To avoid a thermal disaster and enhance continuous industrial development, in this study, we evaluated thermal stability tests of azo compounds, 2,2′-azobis-(2-methylbutyronitrile) (…
Number of citations: 15 link.springer.com
J Zhao, J Hu, Y Dong, D He, X Gui, X Cui, Y Tu… - Journal of Thermal …, 2023 - Springer
… In this study, the thermal runaway characteristics of 2,2′-azobis(2-methylbutyronitrile) (AMBN) were first comprehensively investigated via differential scanning calorimetry (DSC), …
Number of citations: 0 link.springer.com
X Shan, P Gao, S Zhang, X Jia, Y Yuan - ChemistrySelect, 2022 - Wiley Online Library
… The data that support the findings of this study are openly available in 2,2′-Azodi(2-Methylbutyronitrile) (AMBN) promoted alkenylation of cyclic ethers via radical addition to Î 2 -…
N Wehres, M Hermanns, OH Wilkins, K Borisov… - Astronomy & …, 2018 - aanda.org
We present high-resolution rotational spectroscopy of the two conformers of 3-methylbutyronitrile (C 4 H 9 CN). Spectra were taken between 2 and 24 GHz by means of Fourier …
Number of citations: 12 www.aanda.org
GA Crowder, GO Carlisle - Journal of computational chemistry, 1991 - Wiley Online Library
… 2-Methylbutyronitrile The sample of 2-methylbutyronitrile obtained for this work was the … A molecule of 2-methylbutyronitrile can exist as three spectroscopically distinguishable …
Number of citations: 6 onlinelibrary.wiley.com
KB Wiberg, Y Wang, PH Vaccaro… - The Journal of …, 2005 - ACS Publications
… The temperature dependence of the specific rotations for 2-methylbutyronitrile and for 2-chlorobutane was studied to give experimental information about the effect of the torsion angle …
Number of citations: 67 pubs.acs.org
Y Ge, H Wang, C Wang, H Guan, W Shao… - … (Deerfield Beach, Fla …, 2023 - europepmc.org
… Herein, a unique intermediate phase engineering strategy has been developed by simultaneously introducing 2, 2-Azodi (2-Methylbutyronitrile)(AMBN) to both PbI 2 and ammonium …
Number of citations: 1 europepmc.org
H Zilg, EE Conn - Journal of Biological Chemistry, 1974 - ASBMB
… from flax (5) that catalyzes the glucosylation of 2-hydroxy-2-methylbutyronitrile. In addition, it has been possible to show that the configuration of the methyl linamarin that is found in flax …
Number of citations: 32 www.jbc.org

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